molecular formula CH2Br2O B15163308 Dibromomethanol CAS No. 166600-78-8

Dibromomethanol

Cat. No.: B15163308
CAS No.: 166600-78-8
M. Wt: 189.83 g/mol
InChI Key: WICMSCLXMMZMFF-UHFFFAOYSA-N
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Description

Dibromomethanol is an organic compound with the chemical formula CHBr2OH. It is a colorless to yellow liquid that is slightly soluble in water but highly soluble in organic solvents. This compound is a member of the halomethane family and is known for its reactivity due to the presence of two bromine atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomethanol can be synthesized through several methods. One common laboratory method involves the bromination of methanol using bromine in the presence of a catalyst. The reaction typically proceeds as follows:

CH3OH+2Br2CHBr2OH+2HBr\text{CH}_3\text{OH} + 2\text{Br}_2 \rightarrow \text{CHBr}_2\text{OH} + 2\text{HBr} CH3​OH+2Br2​→CHBr2​OH+2HBr

This reaction requires careful control of temperature and the use of a catalyst to ensure the selective formation of this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced by the bromination of formaldehyde or methanol under controlled conditions. The process involves the use of bromine and a suitable catalyst to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Dibromomethanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dibromoacetic acid.

    Reduction: It can be reduced to form methanol or other lower brominated compounds.

    Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Dibromoacetic acid.

    Reduction: Methanol or lower brominated methanols.

    Substitution: Various halomethanols depending on the substituent used.

Scientific Research Applications

Dibromomethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

    Biology: this compound is studied for its potential biological activity and effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibromomethanol involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The hydroxyl group allows for hydrogen bonding and interactions with other polar molecules, influencing its solubility and reactivity.

Comparison with Similar Compounds

    Dibromomethane (CH2Br2): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

    Bromoform (CHBr3): Contains three bromine atoms and is more volatile and toxic compared to dibromomethanol.

    Tetrabromomethane (CBr4): Contains four bromine atoms and is used as a heavy solvent and in organic synthesis.

Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and solubility properties. This makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

166600-78-8

Molecular Formula

CH2Br2O

Molecular Weight

189.83 g/mol

IUPAC Name

dibromomethanol

InChI

InChI=1S/CH2Br2O/c2-1(3)4/h1,4H

InChI Key

WICMSCLXMMZMFF-UHFFFAOYSA-N

Canonical SMILES

C(O)(Br)Br

Origin of Product

United States

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